3-Chloropropylmethyldichlorosilane

surface modification superhydrophobicity textile chemistry

3-Chloropropylmethyldichlorosilane (CAS 7787-93-1, synonym: dichloro(3-chloropropyl)methylsilane) is an organosilicon compound characterized by a C4H9Cl3Si molecular formula, a molecular weight of 191.56 g/mol, and a distinctive dual-functionality architecture: a terminal 3-chloropropyl group (nucleophilic substitution site) paired with a methyldichlorosilyl head (hydrolyzable site). This dichlorosilane intermediate is commercially available at purities typically ≥97.0% (GC), with a density of 1.227 g/mL at 25 °C, a boiling point of 80 °C at 18 mmHg, and a refractive index of ~1.461.

Molecular Formula C4H9Cl3Si
Molecular Weight 191.55 g/mol
CAS No. 7787-93-1
Cat. No. B1585121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropylmethyldichlorosilane
CAS7787-93-1
Molecular FormulaC4H9Cl3Si
Molecular Weight191.55 g/mol
Structural Identifiers
SMILESC[Si](CCCCl)(Cl)Cl
InChIInChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3
InChIKeyUCJHMXXKIKBHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropylmethyldichlorosilane (CAS 7787-93-1): Core Specifications and Procurement Context for the Bifunctional Chlorosilane Intermediate


3-Chloropropylmethyldichlorosilane (CAS 7787-93-1, synonym: dichloro(3-chloropropyl)methylsilane) is an organosilicon compound characterized by a C4H9Cl3Si molecular formula, a molecular weight of 191.56 g/mol, and a distinctive dual-functionality architecture: a terminal 3-chloropropyl group (nucleophilic substitution site) paired with a methyldichlorosilyl head (hydrolyzable site) . This dichlorosilane intermediate is commercially available at purities typically ≥97.0% (GC), with a density of 1.227 g/mL at 25 °C, a boiling point of 80 °C at 18 mmHg, and a refractive index of ~1.461 . Its primary role is as a strategic synthetic precursor in the industrial preparation of downstream silane coupling agents, functional silicone oils, and specialized organosilicon polymer architectures, where precise control over reactivity and product purity is paramount [1].

Why 3-Chloropropylmethyldichlorosilane Cannot Be Interchanged with Other 3-Chloropropyl Silanes: The Critical Role of Si-Cl Bond Count and By-Product Control


In procurement decisions, substituting 3-chloropropylmethyldichlorosilane with other 3-chloropropyl silanes (e.g., 3-chloropropyltrimethoxysilane, 3-chloropropyltriethoxysilane, or 3-chloropropyltrichlorosilane) is rarely a functionally neutral act. The core differentiation hinges on two inseparable factors: (1) the number of hydrolyzable Si-Cl bonds (two in the target compound vs. zero in alkoxysilanes or three in trichlorosilanes), which dictates hydrolysis kinetics, condensation behavior, and by-product evolution; and (2) the unique synthetic challenges associated with its production, namely the formation of difficult-to-separate by-products such as chloropropylmethylchloropropoxysilane during hydrosilylation [1]. These by-products compromise downstream purity and reactivity profiles. Furthermore, the target compound's specific combination of a methyldichlorosilyl head (enabling linear oligomer formation) and a 3-chloropropyl tail (retaining a stable chlorine atom for subsequent functionalization) creates a reactivity window that is not recapitulated by either fully hydrolyzed alkoxysilanes or more highly chlorinated trichlorosilanes [2]. The quantitative evidence below demonstrates precisely where these differences manifest in measurable performance and process economics.

Quantitative Differentiation of 3-Chloropropylmethyldichlorosilane: Head-to-Head Evidence for Scientific and Industrial Selection


Hydrophobization Efficacy on Cellulosic Substrates: Water Contact Angle Comparison vs. Monochlorosilanes and Aminosilanes

In a comparative study evaluating silane-mediated hydrophobization of cotton fabric, 3-chloropropylmethyldichlorosilane (CPTCS) achieved superhydrophobicity with water contact angles (WCA) in the range of 157–165° (RH 30% conditioning) and 163–174° (RH 70% conditioning) [1]. In stark contrast, treatment with trimethylchlorosilane (TMCS) and 3-aminopropyl(diethoxy)methylsilane (AMDES) resulted in no hydrophobization; water droplets completely soaked into the fabric (WCA effectively 0°), reflecting the inefficiency of monochlorosilanes and certain aminosilanes in forming a durable hydrophobic coating [1]. The observed superhydrophobicity for CPTCS is mechanistically linked to the presence of two Si-Cl bonds, which upon hydrolysis and condensation generate linear oligomeric/polymeric siloxane coatings that uniformly encapsulate the fiber surface [1].

surface modification superhydrophobicity textile chemistry

Synthesis By-Product Formation: Target Compound vs. Methyldichlorosilane Hydrosilylation By-Products

During the platinum-catalyzed hydrosilylation of allyl chloride with methyldichlorosilane to produce 3-chloropropylmethyldichlorosilane (CPMDCS), two undesirable by-products are inevitably generated: chloropropylmethylchloropropoxysilane and dichloromethylpropoxysilane [1]. Critically, chloropropylmethylchloropropoxysilane can be separated from the desired CPMDCS product only with great difficulty, presenting a significant process engineering challenge [1]. This stands in contrast to the synthesis of 3-chloropropyltrichlorosilane from trichlorosilane, where the by-product profile and separation challenges differ due to the differing reactivity of the Si-H precursor. The patent literature explicitly identifies this separation difficulty as a key technical barrier specific to CPMDCS production, underscoring the compound's unique process chemistry.

organosilicon synthesis hydrosilylation process optimization

Hydrolytic Sensitivity Ranking: Quantitative Reactivity Scale vs. Alkoxysilanes

Commercial chemical databases assign 3-chloropropylmethyldichlorosilane a hydrolytic sensitivity rating of '8' on a scale where 8 corresponds to 'reacts rapidly with moisture, water, protic solvents' . This high reactivity classifies it as a moisture-sensitive chlorosilane. In contrast, the corresponding alkoxysilanes, such as 3-chloropropyltrimethoxysilane (CPTMS) and 3-chloropropyltriethoxysilane (CPTES), exhibit significantly lower hydrolytic sensitivity, typically reacting with water only in the presence of catalysts or under acidic/basic conditions. While direct numeric rate constants are not provided in the datasheet, the categorical rating '8' signifies a substantial kinetic barrier difference: the Si-Cl bond undergoes rapid nucleophilic attack by water, liberating HCl, whereas the Si-OR bond requires catalytic activation.

hydrolysis kinetics moisture sensitivity storage stability

Functional Group Retention in Surface Coatings: Evidence of Stable 3-Chloropropyl Group After Hydrolysis

Energy-dispersive X-ray spectroscopy (EDS) analysis of cotton fibers treated with 3-chloropropylmethyldichlorosilane (CPTCS) revealed the persistent presence of chlorine on the fiber surface even after the hydrolysis and condensation reactions had occurred [1]. This finding directly demonstrates that the terminal 3-chloropropyl group remains chemically intact and available for subsequent nucleophilic substitution reactions, while the dichlorosilyl head has undergone hydrolysis to form siloxane bonds anchoring the silane to the substrate. In contrast, silanes lacking this dual functionality (e.g., trimethylchlorosilane, which lacks a distal functional group) provide only a hydrophobic methyl termination with no further derivatization potential.

surface analysis EDS spectroscopy functional group stability

Synthetic Utility in Precision Polymer End-Capping: Living Anionic Polymerization Termination

3-Chloropropylmethyldichlorosilane has been successfully employed as a quantitative terminator in living anionic polymerization of styrene, enabling the synthesis of 'clickable' middle-chain azide-functionalized polystyrene (mPS-N3) [1]. In this application, living poly(styryl)lithium chains (PSLi) undergo nucleophilic attack at the Si-Cl bonds of 3-chloropropylmethyldichlorosilane, coupling the polymer chain to the silicon center. Subsequent nucleophilic substitution of the terminal chloro group with sodium azide yields the azide-functionalized polymer. This specific reactivity contrasts with alternative coupling agents like chlorotrimethylsilane, which would simply cap the chain with a trimethylsilyl group, terminating further functionalization.

living polymerization polystyrene synthesis click chemistry

Application Scenarios for 3-Chloropropylmethyldichlorosilane Driven by Quantified Differential Performance


Superhydrophobic Textile and Paper Coatings Requiring >150° Water Contact Angles

For the formulation of durable, superhydrophobic finishes on cotton, paper, or other cellulosic substrates, 3-chloropropylmethyldichlorosilane (CPTCS) is the silane of choice based on its demonstrated ability to achieve water contact angles exceeding 157° [1]. Alternative silanes such as trimethylchlorosilane (TMCS) or 3-aminopropyl(diethoxy)methylsilane (AMDES) fail to impart hydrophobicity (WCA ~0°) under identical treatment conditions [1]. The two Si-Cl bonds in CPTCS enable rapid hydrolysis and condensation into linear oligomeric coatings that uniformly encapsulate fibers, a mechanism that monochlorosilanes cannot replicate. This application scenario is particularly critical for protective textiles, outdoor gear, and moisture-sensitive packaging where high and stable contact angles are a performance requirement.

Synthesis of 'Clickable' Polymer Precursors via Living Anionic Polymerization Termination

In the field of precision polymer synthesis, 3-chloropropylmethyldichlorosilane serves as a strategic terminator for living anionic polymerizations (e.g., polystyrene) to install a 3-chloropropyl handle for subsequent azide conversion and 'click' chemistry [2]. This bifunctional termination approach is not achievable with monofunctional chlorosilanes like chlorotrimethylsilane, which would merely cap the chain with an inert trimethylsilyl group. The ability to simultaneously terminate chain growth and introduce a reactive group enables streamlined access to telechelic polymers, block copolymers, and polymer-bioconjugates, making the target compound an essential reagent for advanced macromolecular engineering.

Marine Antifouling Coatings Requiring Controlled Hydrolysis and Release Profiles

Patent literature demonstrates the use of 3-chloropropylmethyldichlorosilane as a key building block in the preparation of quaternary ammonium salt-modified organosilicon polyurethane marine antifouling coatings [3]. In these formulations, the controlled hydrolysis of the methyldichlorosilyl group enables the formation of cyclotrisiloxane intermediates (e.g., 2,4,6-tris(3-chloropropyl)-2,4,6-trimethyl-cyclotrisiloxane), which subsequently participate in crosslinking and functionalization reactions. The hydrolytic sensitivity rating of '8' for this compound ensures rapid, predictable hydrolysis under ambient conditions, facilitating reproducible coating formation without the need for additional catalysts—a process advantage over slower-hydrolyzing alkoxysilanes .

Surface Functionalization Requiring Retained Chloropropyl Handles for Post-Grafting Derivatization

For surface modification strategies where a reactive chloroalkyl handle must persist after the silane anchoring step, 3-chloropropylmethyldichlorosilane is uniquely suited. EDS analysis confirms that the terminal 3-chloropropyl group remains intact on fiber surfaces following the hydrolysis and condensation of the dichlorosilyl head [1]. This retained chlorine atom can subsequently undergo nucleophilic substitution (e.g., with amines, azides, or thiols) to introduce desired functionalities (fluorophores, bioactive ligands, or polymer brushes) to the surface. Alternative silanes lacking a distal chloro group (e.g., trimethylchlorosilane) provide only inert methyl termination with no further functionalization potential, limiting their utility in advanced material science and biosensor applications.

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